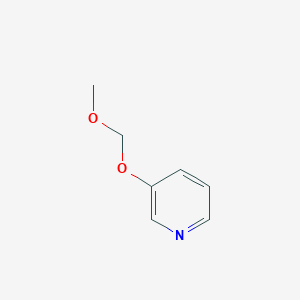
3-(甲氧甲氧基)吡啶
概述
描述
3-(Methoxymethoxy)pyridine is a chemical compound with the CAS Number: 81245-25-2 . It has a molecular weight of 139.15 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Methoxymethoxy)pyridine is1S/C7H9NO2/c1-9-6-10-7-3-2-4-8-5-7/h2-5H,6H2,1H3 . This indicates that the molecule is composed of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
3-(Methoxymethoxy)pyridine is a liquid at room temperature . and is typically stored at temperatures between 2-8°C .科学研究应用
氧化机理
对包括 3-甲氧基吡啶在内的取代吡啶的研究揭示了其氧化机理的见解。在 Dell’Arciprete 等人(2007 年)的一项研究中,探索了由硫酸根介导的吡啶氧化。这项研究提供了有关吡啶衍生物的反应性和其在各种化学过程中的潜在用途的宝贵信息 (Dell’Arciprete 等人,2007 年)。
水处理
在水处理方面,吡啶衍生物如 3-(甲氧甲氧基)吡啶可能是相关的。Li 等人(2017 年)使用介质阻挡放电系统研究了饮用水中吡啶的降解机理。这项研究有助于理解从水中去除含氮杂环化合物,表明吡啶衍生物在环境修复中的潜在应用 (Li 等人,2017 年)。
分子结构分析
了解吡啶衍生物的分子结构对于其在科学研究中的应用至关重要。Gros 等人(2003 年)研究了 2-甲氧基吡啶的锂化途径,提供了对这类化合物的化学行为和结构性质的见解 (Gros 等人,2003 年)。
荧光传感应用
吡啶衍生物在开发荧光传感器方面具有潜在应用。Hagimori 等人(2011 年)开发了一种基于吡啶-吡啶酮骨架的荧光探针,用于检测锌离子,证明了吡啶衍生物在传感器技术中的实用性 (Hagimori 等人,2011 年)。
催化应用
吡啶衍生物的催化性能备受关注。Tuba 等人(2003 年)探索了吡啶改性的钴催化的 1,3-丁二烯加氢甲氧羰化反应,突出了吡啶衍生物在促进化学反应中的作用 (Tuba 等人,2003 年)。
光学和磁性
吡啶衍生物的光学和磁性也引起了研究兴趣。Alexandropoulos 等人(2011 年)报道了一系列涉及 2-(羟甲基)吡啶的镧系元素簇,展示了此类化合物的双重物理性质,包括光致发光和单分子磁性行为 (Alexandropoulos 等人,2011 年)。
合成和作为抗肿瘤剂的评估
吡啶衍生物的合成和潜在生物学应用至关重要。Rostom 等人(2009 年)合成了一系列聚甲氧化的稠合吡啶环体系,评估了它们的抗肿瘤活性,表明了吡啶衍生物在药学中的潜力 (Rostom 等人,2009 年)。
安全和危害
3-(Methoxymethoxy)pyridine is classified under the GHS07 hazard pictogram . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
It is known that pyridine derivatives can interact with various biological targets, including enzymes and receptors . The specific targets and their roles would depend on the exact biochemical context and the organism in which the compound is active.
Mode of Action
It’s known that pyridine derivatives can act as ligands, binding to various enzymes and receptors, thereby modulating their activity . The exact interaction of 3-(Methoxymethoxy)pyridine with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical pathways, depending on their specific targets . The downstream effects of these pathways would depend on the specific targets and the biological context.
Result of Action
Depending on its specific targets and mode of action, it could potentially modulate various cellular processes .
Action Environment
The action, efficacy, and stability of 3-(Methoxymethoxy)pyridine could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
属性
IUPAC Name |
3-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-10-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHRAKHRJFMBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395965 | |
| Record name | 3-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethoxy)pyridine | |
CAS RN |
81245-25-2 | |
| Record name | 3-(Methoxymethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81245-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-](/img/structure/B3057393.png)
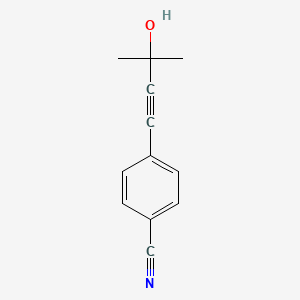
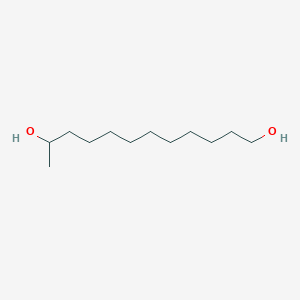
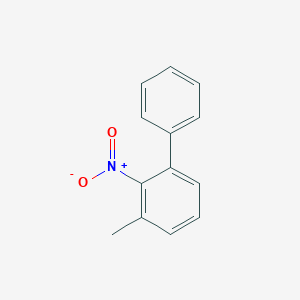
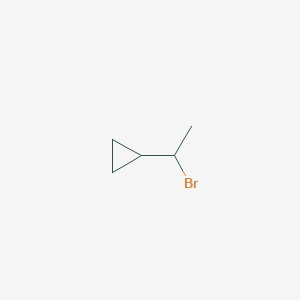

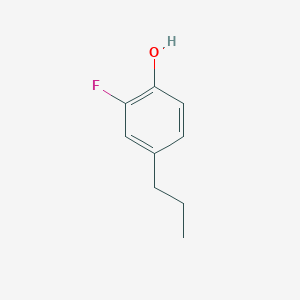
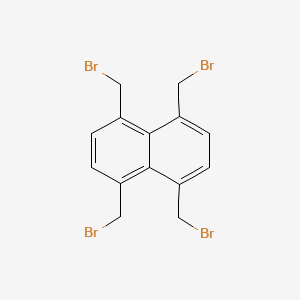

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B3057408.png)
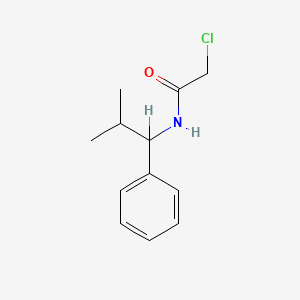
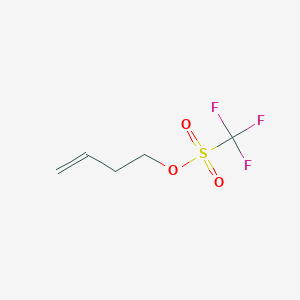

![Phosphonic acid, [(3-fluorophenyl)methyl]-](/img/structure/B3057415.png)